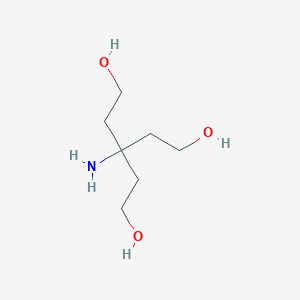
Tris(hydroxyethyl)aminomethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(Hydroxyethyl)Aminomethane, also known as Tromethamine, is an organic compound with the molecular formula C4H11NO3. It is widely used in biochemistry and molecular biology as a buffering agent. The compound is known for its ability to maintain a stable pH in solutions, making it essential in various laboratory and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tris(Hydroxyethyl)Aminomethane is typically synthesized through a two-step process:
Condensation Reaction: Nitromethane reacts with formaldehyde under alkaline conditions to form Tris(Hydroxyethyl)Nitromethane.
Reduction: The nitro group in Tris(Hydroxyethyl)Nitromethane is reduced to an amino group using hydrogenation, resulting in this compound
Industrial Production Methods
In industrial settings, the synthesis involves the use of paraformaldehyde and nitromethane in an alcohol medium, followed by hydrogenation and crystallization to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Tris(Hydroxyethyl)Aminomethane undergoes several types of chemical reactions:
Condensation Reactions: It reacts with aldehydes due to the presence of a primary amine group.
Complexation: It can form complexes with metal ions in solution.
Common Reagents and Conditions
Aldehydes: Used in condensation reactions.
Hydrogen: Used in the reduction of nitro groups to amino groups.
Alkaline Conditions: Necessary for the initial condensation reaction.
Major Products
Tris(Hydroxyethyl)Nitromethane: Intermediate product in the synthesis.
This compound: Final product after reduction
Scientific Research Applications
Tris(Hydroxyethyl)Aminomethane is extensively used in various fields:
Biochemistry and Molecular Biology: As a buffering agent in TAE and TBE buffers for nucleic acid solutions
Pharmaceuticals: Used as a buffer in drug formulations and as an alternative to sodium bicarbonate in treating metabolic acidosis.
Chemical Analysis: Serves as a primary standard for standardizing acid solutions.
Cell Biology: Enhances cell membrane permeability.
Mechanism of Action
Tris(Hydroxyethyl)Aminomethane acts as a buffer by maintaining the pH of solutions within a specific range. It interacts with hydrogen ions to stabilize the pH, which is crucial for various biochemical reactions. The compound also interacts with enzyme systems and can affect ion distribution across cell membranes .
Comparison with Similar Compounds
Similar Compounds
- Tris(Hydroxymethyl)Aminomethane Hydrochloride
- Tris(Hydroxymethyl)Aminomethane Acetate
- Trometamol
Uniqueness
Tris(Hydroxyethyl)Aminomethane is unique due to its high buffering capacity and stability across a wide range of temperatures and pH levels. Its ability to form complexes with metal ions and its use in both biochemical and industrial applications further distinguish it from similar compounds .
Properties
CAS No. |
125361-02-6 |
|---|---|
Molecular Formula |
C7H17NO3 |
Molecular Weight |
163.21 g/mol |
IUPAC Name |
3-amino-3-(2-hydroxyethyl)pentane-1,5-diol |
InChI |
InChI=1S/C7H17NO3/c8-7(1-4-9,2-5-10)3-6-11/h9-11H,1-6,8H2 |
InChI Key |
GKODZWOPPOTFGA-UHFFFAOYSA-N |
SMILES |
C(CO)C(CCO)(CCO)N |
Canonical SMILES |
C(CO)C(CCO)(CCO)N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















